6-Amino-5-formylnicotinonitrile
Description
Contextualization within Functionalized Nicotinonitrile Chemistry
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are a well-established class of compounds in organic and medicinal chemistry. ekb.eg The introduction of multiple functional groups, as seen in 6-amino-5-formylnicotinonitrile, significantly enhances its synthetic utility. The chemistry of functionalized nicotinonitriles is focused on leveraging these reactive sites to construct novel heterocyclic systems and molecules with specific electronic and biological properties. rsc.orgnih.gov The presence of the electron-withdrawing cyano and formyl groups, along with the electron-donating amino group, creates a unique electronic environment within the pyridine (B92270) ring, influencing its reactivity and the properties of its derivatives. mdpi.com
Strategic Importance of Pyridine-Based Scaffolds in Modern Synthesis
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. mdpi.comnih.govrsc.orgrsc.org The pyridine ring is a key structural motif in numerous natural products, pharmaceuticals, and functional materials. rsc.org Its ability to act as a hydrogen bond acceptor and its weak basicity contribute to favorable pharmacokinetic properties in drug candidates. mdpi.com The incorporation of pyridine scaffolds can enhance the pharmacological characteristics of molecules. mdpi.com Pyridine-based structures are found in a wide range of approved drugs, highlighting their therapeutic relevance. nih.govrsc.org The development of new synthetic methodologies to access functionalized pyridine scaffolds, such as this compound, is therefore of high strategic importance for the advancement of these fields.
Overview of Key Research Domains for this compound
The unique combination of reactive functional groups in this compound makes it a valuable precursor in several key research domains. A primary application lies in the synthesis of fused pyrimidine (B1678525) derivatives, which are known to possess a wide spectrum of biological activities. jchr.orgderpharmachemica.comscirp.org The amino and formyl groups can readily participate in condensation reactions with various reagents to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. Furthermore, this compound serves as a versatile starting material for the synthesis of other substituted nicotinonitrile derivatives and more complex molecular frameworks. Its potential applications extend to the development of novel materials with interesting photophysical or electronic properties.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 146356-11-8 glpbio.com |
| Molecular Formula | C7H5N3O cymitquimica.com |
| Molecular Weight | 147.134 g/mol cymitquimica.com |
| Appearance | Solid |
| Synonyms | 6-Amino-5-formyl-3-pyridinecarbonitrile cymitquimica.com |
Key Research Findings and Applications
The primary utility of this compound in the scientific literature is as a key intermediate in the synthesis of more complex heterocyclic compounds.
One of the most prominent applications is in the construction of fused pyrimidine ring systems. The vicinal amino and formyl groups provide a reactive handle for cyclization reactions. For instance, condensation with active methylene (B1212753) compounds or other suitable binucleophiles can lead to the formation of pyrido[2,3-d]pyrimidines, a class of compounds with recognized biological importance. jchr.orgderpharmachemica.com
Research has demonstrated the use of related 6-aminonicotinonitrile derivatives in multicomponent reactions to generate highly substituted pyridine and fused pyridine libraries. rsc.orgnih.gov While specific studies detailing the extensive use of this compound in large-scale library synthesis are not prevalent in the provided results, its structure strongly suggests its suitability for such applications.
The formyl group can be a precursor for various other functionalities. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or engaged in Wittig-type reactions to introduce carbon-carbon double bonds. The amino group can be acylated, alkylated, or diazotized, opening up further avenues for derivatization. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or be used in cycloaddition reactions.
While direct biological activity data for this compound itself is not extensively reported, its role as a precursor to biologically active molecules is implied. Nicotinonitrile derivatives, in general, have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ekb.egmdpi.com Therefore, derivatives synthesized from this compound are of significant interest in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-2-5-1-6(4-11)7(9)10-3-5/h1,3-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFQJWOFPHOOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of 6 Amino 5 Formylnicotinonitrile
Mechanistic Investigations of Functional Group Transformations
The chemical behavior of 6-Amino-5-formylnicotinonitrile is dominated by the interplay of its amino and formyl functionalities. These groups can react independently or, more significantly, in concert to facilitate cyclization and condensation reactions.
Reactivity at the Amino Group
The amino group at the C-6 position of the pyridine (B92270) ring is a primary aromatic amine. While the electron-withdrawing nature of the pyridine ring and the adjacent nitrile and formyl groups reduces its basicity and nucleophilicity compared to aniline, it remains a reactive site for a variety of transformations.
The nitrogen atom of the amino group possesses a lone pair of electrons, enabling it to act as a nucleophile in substitution reactions.
Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism to form the corresponding N-acylamido derivative. This transformation is often used to protect the amino group or to introduce specific acyl moieties into the molecule.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. rsc.org These reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity. organic-chemistry.org The reaction proceeds through a standard nucleophilic substitution (Sₙ2) mechanism. The synthesis of N-alkyl amino acids, a related process, often employs alcohols as alkylating reagents under specific catalytic conditions. rsc.org Given the presence of multiple reactive sites, achieving selective mono-alkylation can be challenging and may require protective group strategies. monash.edu
Arylation: The introduction of an aryl group at the amino function (N-arylation) can be accomplished using methods common in cross-coupling chemistry. While classic copper-catalyzed Ullmann conditions are often used, modern approaches may involve palladium-catalyzed reactions or the use of diaryliodonium salts for a transition-metal-free alternative. nih.gov These methods are crucial for synthesizing N-aryl amino acid derivatives, and the principles are applicable to the arylation of this compound. nih.govchemrxiv.org
Table 1: Representative Transformations at the Amino Group
| Reaction Type | Reagent Class | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | N-Acyl-6-amino-5-formylnicotinonitrile | Base (e.g., Pyridine, Triethylamine) |
| Alkylation | Alkyl Halides | N-Alkyl-6-amino-5-formylnicotinonitrile | Base (e.g., K₂CO₃, NaH) |
| Arylation | Aryl Halides, Arylboronic Acids, Diaryliodonium Salts | N-Aryl-6-amino-5-formylnicotinonitrile | Metal Catalyst (e.g., Cu, Pd) or Metal-Free Conditions |
The juxtaposition of the amino and formyl groups makes this compound an ideal substrate for intramolecular and intermolecular condensation reactions, leading to the formation of fused heterocyclic systems.
Synthesis of Pyrido[2,3-d]pyrimidines: This is one of the most significant applications of this scaffold. The reaction of the ortho-aminoaldehyde functionality with compounds containing a reactive nitrogen-containing group, such as ureas, guanidines, thioureas, or amidines, leads to the formation of a fused pyrimidine (B1678525) ring. The mechanism involves an initial condensation between the formyl group and a nitrogen nucleophile of the reagent, followed by an intramolecular cyclization via attack of the C-6 amino group and subsequent dehydration/aromatization to yield the stable pyrido[2,3-d]pyrimidine (B1209978) core. scirp.orgscirp.orgnih.gov This class of compounds is of significant interest in medicinal chemistry. nih.govnih.gov
Synthesis of Pteridines and Analogs: While pteridines are formally pyrazino[2,3-d]pyrimidines, the synthetic principles for constructing a fused six-membered nitrogen-containing ring are analogous. The ortho-aminoformyl moiety can react with α-aminoketones, α-amino nitriles, or related compounds to build a fused pyrazine (B50134) ring, resulting in a pyridopteridine analog. The classical Gabriel–Isay condensation, which uses a 1,2-dicarbonyl compound, illustrates this principle. thieme-connect.de The synthesis of 2-amino-4-hydroxy-6-formylpteridine highlights the utility of a 6-formyl group as a direct precursor in this ring system. nih.gov
Reaction with Hydrazines: Condensation of the formyl group with hydrazine (B178648) would initially form a hydrazone. Subsequent intramolecular cyclization involving the nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon is a plausible pathway, analogous to the synthesis of 5-aminopyrazoles from β-ketonitriles. nih.gov This would lead to the formation of a fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]pyridine derivative.
Reactivity at the Formyl Group
The formyl group is a highly reactive aldehyde functionality, characterized by an electrophilic carbonyl carbon susceptible to nucleophilic attack and participation in various condensation and redox reactions.
Oxidation: The formyl group can be readily oxidized to a carboxylic acid group using a variety of standard oxidizing agents. organic-chemistry.org Mild oxidants like silver oxide (Tollens' reagent) or stronger reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can effect this transformation. organic-chemistry.org This reaction proceeds through a hydrate (B1144303) intermediate which is then oxidized. The resulting 6-amino-5-carboxynicotinonitrile would be a valuable synthetic intermediate in its own right.
Reduction: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its milder nature and higher chemoselectivity, typically not affecting the nitrile or the pyridine ring. The product of this reaction is 6-amino-5-(hydroxymethyl)nicotinonitrile.
Table 2: Redox Reactions at the Formyl Group
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, PCC, Oxone | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |
The electrophilic carbon of the formyl group is a prime target for various nucleophiles.
Nucleophilic Addition: A wide range of nucleophiles, including organometallics (Grignard reagents, organolithiums) and cyanide ions, can add to the carbonyl carbon. This addition breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate, which upon protonation yields a secondary alcohol.
Knoevenagel Condensation: The formyl group undergoes Knoevenagel condensation with compounds possessing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate, diethyl malonate). orientjchem.orgsciensage.info This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt. nih.gov The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the formyl carbon. Subsequent dehydration of the resulting aldol-type intermediate is usually spontaneous and leads to the formation of a new carbon-carbon double bond. orientjchem.org The product is an α,β-unsaturated system, which is itself a versatile intermediate for subsequent Michael additions and cyclization reactions. scirp.orgresearchgate.net
Table 3: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst (Typical) | Product Structure |
|---|---|---|
| Malononitrile | Piperidine, NH₄OAc | 6-Amino-5-(2,2-dicyanovinyl)nicotinonitrile |
| Ethyl Cyanoacetate | Piperidine, L-proline | Ethyl 2-cyano-3-(6-amino-5-cyano-3-pyridyl)acrylate |
Reactivity at the Nitrile Group
The nitrile group (-C≡N) in this compound is a key site for various chemical transformations, including hydrolysis, amidation, and cycloaddition reactions.
Hydrolysis and Amidation Reactions
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. This transformation can be catalyzed by either acid or base. libretexts.orgchemguide.co.ukchemistrysteps.com
Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. libretexts.orgpressbooks.pub This is followed by proton transfer and tautomerization to form an amide intermediate. libretexts.org Further hydrolysis of the amide, a reaction that also proceeds under acidic conditions, yields the corresponding carboxylic acid and an ammonium ion. libretexts.orgpressbooks.pub
In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.orgchemistrysteps.com This amide can then undergo further base-catalyzed hydrolysis to produce a carboxylate salt and ammonia (B1221849). chemguide.co.ukchemistrysteps.com
The hydrolysis of nitriles can be a two-stage process, with the amide being an isolable intermediate under certain conditions. chemguide.co.uk For instance, nicotinonitrile can be hydrolyzed to nicotinic acid in high yield. google.com
| Reagent/Condition | Product | Description |
| H3O+ (aq), heat | Carboxylic Acid | Acid-catalyzed hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic attack by water and subsequent hydrolysis of the amide intermediate. libretexts.orgpressbooks.pub |
| OH- (aq), heat | Carboxylate Salt | Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide, followed by protonation and tautomerization to an amide, which is then hydrolyzed. libretexts.orgchemistrysteps.com |
Cycloaddition Reactions (e.g., Strecker Synthesis Relevance)
The Strecker synthesis is a powerful method for producing amino acids from aldehydes or ketones. masterorganicchemistry.comnih.govwikipedia.org The core of this reaction involves the formation of an α-aminonitrile, which is then hydrolyzed to the final amino acid. organic-chemistry.orgmasterorganicchemistry.com
The classical Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide. wikipedia.org The aldehyde first reacts with ammonia to form an imine. The cyanide ion then adds to the imine in a nucleophilic addition to create an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group, as described in the previous section, yields the amino acid. masterorganicchemistry.commasterorganicchemistry.com
Given the presence of a formyl group (an aldehyde) and an amino group on the this compound scaffold, it possesses the key functionalities to be conceptually relevant to intramolecular or intermolecular reactions analogous to the initial steps of a Strecker synthesis, potentially leading to the formation of complex heterocyclic systems upon addition of a cyanide source.
| Reaction | Key Steps | Resulting Intermediate |
| Strecker Synthesis | 1. Imine formation (from aldehyde and ammonia) 2. Nucleophilic addition of cyanide | α-Aminonitrile masterorganicchemistry.comorganic-chemistry.org |
Pyridine Ring Reactivity and Transformations
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents.
C-H Functionalization Strategies
Direct C-H functionalization is an increasingly important strategy in organic synthesis for its efficiency. fernandezibanezgroup.comrsc.org In the context of pyridine and other 6,5-fused heterocyclic systems, regioselective C-H functionalization can be challenging but offers a direct route to modified structures. semanticscholar.org The use of directing groups is a common strategy to control the position of functionalization. semanticscholar.org For pyridine derivatives, C-H functionalization can be achieved using transition metal catalysts, such as palladium or rhodium, which can facilitate reactions like arylation or olefination at specific positions on the ring. semanticscholar.orgyoutube.com The electronic nature of the substituents already present on the pyridine ring, such as the amino and formyl groups in this compound, will significantly direct the position of further C-H functionalization.
| Strategy | Catalyst/Reagents | Outcome |
| Directing Group-Assisted C-H Activation | Transition metals (e.g., Pd, Rh) | Regioselective introduction of new functional groups. semanticscholar.orgmdpi.com |
| Metal-Catalyzed C-H Functionalization | Palladium/S,O ligand systems | Efficient and selective transformations, including on challenging substrates. fernandezibanezgroup.com |
Ring Annulation and Rearrangement Pathways
Ring annulation reactions are powerful tools for the construction of fused ring systems. The Robinson annulation, for example, involves a Michael reaction followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. youtube.commasterorganicchemistry.com While directly applying the Robinson annulation to this compound is not straightforward, the principles of intramolecular reactions leading to ring formation are highly relevant. The existing functional groups on the molecule could participate in intramolecular cyclizations, potentially after initial modification, to build fused heterocyclic structures.
Rearrangements, such as the Dimroth rearrangement, are known to occur in substituted purines and other nitrogen-containing heterocycles, often initiated by nucleophilic attack followed by ring opening and re-cyclization. wur.nl Similar pathways could be envisaged for derivatives of this compound under specific reaction conditions.
| Reaction Type | Description | Potential Application |
| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. masterorganicchemistry.com | Construction of fused carbocyclic rings onto the pyridine core. |
| Dimroth Rearrangement | Isomerization involving ring opening and recyclization. wur.nl | Synthesis of isomeric heterocyclic structures. |
Substitution Reactions on the Pyridine Nucleus
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced in acidic media where the nitrogen becomes protonated. uoanbar.edu.iq Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. uoanbar.edu.iqbhu.ac.inyoutube.com
| Reaction Type | Reactivity of Pyridine | Influencing Factors |
| Electrophilic Aromatic Substitution | Generally deactivated. uoanbar.edu.iq | Requires vigorous conditions; directing effects of existing substituents are crucial. uoanbar.edu.iq |
| Nucleophilic Aromatic Substitution | Activated, especially at C2, C4, C6. uoanbar.edu.iqyoutube.com | Presence of good leaving groups enhances reactivity. youtube.com |
Derivatization and Structural Modification Strategies for 6 Amino 5 Formylnicotinonitrile
Rational Design of Novel Derivatives
The rational design of new derivatives of 6-Amino-5-formylnicotinonitrile is a key strategy in medicinal chemistry to develop compounds with specific biological activities. mdpi.com By understanding the structure-activity relationships, chemists can modify the molecule to enhance its efficacy, selectivity, and pharmacokinetic properties. This process often involves computational modeling and simulation to predict how changes to the molecule will affect its interaction with biological targets. mdpi.com
The electronic properties of the substituent groups are a critical consideration in the design of new derivatives. ashp.org For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the charge distribution within the molecule, which in turn influences its reactivity and binding affinity to target proteins. ashp.org Resonance structures can help visualize how different functional groups can share or pull electron density across the aromatic ring. ashp.org
Formation of Fused Heterocyclic Systems
A significant application of this compound is in the synthesis of fused heterocyclic systems. These are molecules where two or more rings share a common bond. The strategic placement of reactive groups on the starting molecule facilitates a variety of cyclization reactions.
Synthesis of Pyrimidine (B1678525) and Purine (B94841) Analogs
The bifunctional nature of this compound makes it an ideal precursor for synthesizing pyrimidine and purine analogs. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms, while purines consist of a pyrimidine ring fused to an imidazole (B134444) ring. columbia.edu These structures are fundamental components of nucleic acids and are prevalent in many biologically active compounds. benthamopen.com
The synthesis of pyrimidine derivatives often involves the condensation of this compound with compounds containing a reactive methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable catalyst. benthamopen.comekb.eg For example, a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and urea (B33335) or thiourea (B124793) can yield substituted pyrimidines. benthamopen.com
Purine analogs can be synthesized through multi-step sequences. researchgate.net A common strategy involves the initial formation of a pyrimidine ring, followed by the construction of the fused imidazole ring. researchgate.net The de novo pathway for purine synthesis in biological systems provides a conceptual framework for these chemical syntheses, where simpler acyclic precursors are sequentially cyclized. columbia.edu
Table 1: Examples of Reagents Used in the Synthesis of Pyrimidine and Purine Analogs from Amine Precursors
| Reagent Class | Specific Reagent Example | Resulting Heterocycle | Reference |
|---|---|---|---|
| Dicarbonyl Compounds | Acetylacetone | Pyrimidine | nih.gov |
| Cyano-activated Methylene Compounds | Malononitrile | Pyrimidine | benthamopen.com |
| Ureas and Thioureas | Thiourea | Thioxopyrimidine | nih.gov |
| Hydrazines | Hydrazine (B178648) Hydrate (B1144303) | Pyrazole (B372694) (intermediate for purine analogs) | ekb.eg |
This table is illustrative and not exhaustive of all possible reagents.
Construction of Quinolines and Related Scaffolds
Quinolines, which consist of a benzene (B151609) ring fused to a pyridine (B92270) ring, are another important class of heterocycles that can be synthesized from derivatives of this compound. rsc.orgnih.gov While direct synthesis from this specific nitrile is less common, the underlying principles of quinoline (B57606) synthesis can be applied. Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses involve the condensation of anilines with α,β-unsaturated carbonyl compounds or other suitable precursors. nih.govarsdcollege.ac.in
Modern synthetic methods often employ transition metal catalysts, microwave irradiation, or other green chemistry approaches to improve yields and reaction conditions. rsc.orgnih.gov For instance, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group. arsdcollege.ac.in This highlights the potential of the amino and formyl groups on this compound to participate in similar cyclization reactions to form quinoline-like structures, likely requiring initial modification of the nitrile group.
Exploration of Other Fused Ring Systems
The reactivity of this compound extends to the synthesis of a diverse array of other fused heterocyclic systems. researchgate.net These can include five- and six-membered rings fused together, creating novel scaffolds with potential applications in materials science and medicinal chemistry. nih.govresearchgate.netnih.gov The specific outcome of a reaction is highly dependent on the choice of reactants and reaction conditions. For example, reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net Further reactions can then be carried out on these bicyclic systems to generate even more complex tricyclic structures. researchgate.net
Introduction of Diverse Functional Groups and Side Chains
The modification of this compound is not limited to ring-forming reactions. The introduction of various functional groups and side chains can be achieved through reactions targeting the existing amino, formyl, and cyano groups. masterorganicchemistry.combyjus.com These modifications are crucial for fine-tuning the properties of the resulting molecules. ashp.org
The amino group can be alkylated, acylated, or used as a nucleophile in various coupling reactions. microsynth.com The formyl group is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine through condensation with primary amines. masterorganicchemistry.com The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. masterorganicchemistry.com
The introduction of different side chains can influence a molecule's solubility, steric profile, and ability to form intermolecular interactions, such as hydrogen bonds. mdpi.com For example, attaching a long alkyl chain can increase lipophilicity, while incorporating a polar group can enhance water solubility.
Table 2: Potential Functional Group Transformations of this compound
| Original Functional Group | Reagent/Reaction Type | New Functional Group | Reference |
|---|---|---|---|
| Amino (-NH₂) | Acyl Chloride | Amide (-NHCOR) | masterorganicchemistry.com |
| Formyl (-CHO) | Sodium Borohydride (B1222165) | Hydroxymethyl (-CH₂OH) | masterorganicchemistry.com |
| Formyl (-CHO) | Primary Amine | Imine (-CH=NR) | masterorganicchemistry.com |
| Nitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) | masterorganicchemistry.com |
Oligomerization and Polymerization Approaches (as building blocks)
Beyond the synthesis of discrete small molecules, this compound and its derivatives can serve as monomers for the creation of oligomers and polymers. google.com This approach opens up possibilities for developing new materials with unique properties. The ability of the molecule to undergo condensation reactions makes it a candidate for step-growth polymerization. beilstein-journals.org
For example, if the nitrile group is hydrolyzed to a carboxylic acid, the resulting molecule, 6-amino-5-formyl-nicotinic acid, would possess both an amino group and a carboxylic acid group, analogous to an amino acid. Such a molecule could potentially undergo condensation polymerization to form a polyamide. savemyexams.com The formyl group could also be utilized in polymerization reactions, for instance, by forming polymers with diols or diamines.
The resulting oligomers and polymers could have ordered structures, potentially stabilized by intermolecular forces like hydrogen bonding. nih.gov The specific properties of these materials would depend on the nature of the repeating unit and the degree of polymerization. nih.gov
Theoretical and Computational Chemistry Studies of 6 Amino 5 Formylnicotinonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior and, consequently, the chemical reactivity of 6-amino-5-formylnicotinonitrile. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. irjweb.com From these calculations, key molecular descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying reactivity towards nucleophiles. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of electron-donating (amino) and electron-withdrawing (formyl and cyano) groups is expected to influence the energies of these frontier orbitals significantly.
| Molecular Descriptor | Calculated Energy (eV) |
| EHOMO | -6.58 |
| ELUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.43 |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. icm.edu.pl These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, provide highly accurate predictions of molecular properties. nih.gov While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for other methods and are crucial for obtaining precise values for properties like bond energies, molecular geometries, and reaction barriers. nih.gov For this compound, high-accuracy ab initio calculations could provide a definitive understanding of its electronic structure and serve as a reference for experimental studies.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule. nih.gov An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). thaiscience.infotci-thaijo.org These maps are color-coded, typically with red indicating regions of high electron density (electronegative) and blue representing areas of low electron density (electropositive).
For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the cyano group and the oxygen atom of the formyl group, indicating these as likely sites for electrophilic attack. cornell.edu Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack. researchgate.net This analysis provides a visual representation of where the molecule is most likely to interact with other chemical species.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Using methods like DFT, it is possible to locate the geometry of the transition state and calculate its energy. researchgate.net This information allows for the determination of the activation energy of a reaction, which is a key factor in understanding reaction kinetics. researchgate.net For reactions involving this compound, such as nucleophilic addition to the formyl group or electrophilic substitution on the pyridine (B92270) ring, transition state calculations can elucidate the step-by-step mechanism, providing insights into the feasibility and selectivity of different reaction pathways.
Conformational Analysis and Energy Landscape Mapping
Molecules that are not rigid can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. nih.gov This is achieved by systematically rotating parts of the molecule around single bonds and calculating the energy at each step to map out the potential energy landscape. mdpi.com
For this compound, rotation around the bond connecting the formyl group to the pyridine ring would be of particular interest. The resulting energy landscape would reveal the most stable conformation (the global minimum) and any other low-energy conformers (local minima). Understanding the conformational preferences is crucial as the geometry of a molecule can significantly impact its reactivity and biological activity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum mechanical methods. nih.gov These calculations provide theoretical predictions of the resonance frequencies for different nuclei (e.g., 1H, 13C) in the molecule, which can be compared with experimental NMR data to aid in structure elucidation. chemaxon.comgithub.com
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed. readthedocs.iofaccts.deq-chem.com These calculations help in assigning the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. icm.edu.plisrjournals.org For this compound, theoretical predictions of its NMR and IR spectra would be a valuable tool for its characterization.
| Spectroscopic Parameter | Predicted Value |
| 1H NMR Chemical Shift (ppm) | 2.5 - 8.5 |
| 13C NMR Chemical Shift (ppm) | 110 - 190 |
| C≡N Stretch (cm-1) | ~2200 |
| C=O Stretch (cm-1) | ~1700 |
| N-H Stretch (cm-1) | ~3300-3500 |
Molecular Dynamics Simulations for Supramolecular Interactions
Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the use of molecular dynamics (MD) simulations to investigate the supramolecular interactions of this compound. MD simulation is a powerful computational method used to understand the physical movement of atoms and molecules over time, providing detailed insights into how molecules interact to form larger, self-assembling structures. nih.gov This technique is widely applied in materials science and biology to explore phenomena such as crystal packing, self-assembly of monomers, and the formation of complex biological structures. nih.govnih.gov
While theoretical and computational studies have been conducted on related pyridine and nicotinonitrile derivatives to understand their electronic properties, potential for hydrogen bonding, and crystal structures, specific research applying molecular dynamics simulations to the supramolecular chemistry of this compound is not publicly available at this time. Such a study would be valuable for predicting how individual molecules of this compound might aggregate and organize in different environments, which is crucial for the design of new materials with specific properties.
Due to the absence of research in this specific area, no detailed research findings or data tables can be presented.
Applications of 6 Amino 5 Formylnicotinonitrile in Advanced Organic Synthesis
Precursor Role in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of 6-Amino-5-formylnicotinonitrile makes it an exceptional starting material for the synthesis of various fused and polyfunctionalized heterocyclic compounds. These structures are of significant interest due to their presence in a wide array of biologically active molecules and functional materials.
Building Blocks for Pyridine-Fused Compounds
The amino and formyl groups of this compound are strategically positioned to facilitate cyclization reactions, leading to the formation of pyridine-fused heterocyclic systems. For instance, it can be utilized in the synthesis of pyrido[2,3-d]pyrimidines through reactions with reagents like ethyl acetoacetate, acetic anhydride, formic acid, urea (B33335), and thiourea (B124793). mdpi.comresearchgate.net These reactions typically involve the initial formation of an intermediate by reaction with the amino group, followed by a cyclization step involving the formyl group. Another example is its reaction with malononitrile (B47326), which yields a 1,8-naphthyridine (B1210474) derivative. mdpi.comresearchgate.net The ability to readily form these fused systems makes this compound a valuable tool for synthetic chemists.
Intermediates for Polyfunctionalized Pyrimidine (B1678525) and Purine (B94841) Systems
The synthesis of pyrimidine and purine analogs is a cornerstone of medicinal chemistry, as these nitrogenous bases are fundamental components of DNA and RNA. utah.eduuoanbar.edu.iqbasicmedicalkey.com this compound serves as a key intermediate in the construction of these important heterocyclic systems. The Traube purine synthesis, a classic method for preparing purines, involves the reaction of an amine-substituted pyrimidine with formic acid. researchgate.net While not a direct pyrimidine, the aminopyridine structure of this compound provides a similar reactive framework. The amino and formyl groups can react with various reagents to build the second heterocyclic ring, leading to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structural analogs of purines. mdpi.comresearchgate.net These reactions highlight the utility of this compound in generating diverse polyfunctionalized pyrimidine and purine-like systems.
| Reactant | Resulting Fused System | Reference |
| Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |
| Acetic anhydride | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |
| Formic acid | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |
| Urea | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |
| Thiourea | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |
| Malononitrile | 1,8-Naphthyridine | mdpi.comresearchgate.net |
Access to Spiro and Bridged Ring Systems
The reactivity of this compound extends to the synthesis of more complex three-dimensional structures like spiro and bridged ring systems. nih.govgoogle.comgoogle.com For instance, spiro[indole-3,4'-pyridine] derivatives have been prepared, showcasing the versatility of nicotinonitrile derivatives in constructing intricate molecular architectures. mdpi.com While direct examples of this compound in the synthesis of bridged systems are less common, its functional groups offer the potential for intramolecular reactions that could lead to such structures. The formation of these complex ring systems is of great interest in drug discovery and materials science.
Utility as a Synthon in Tandem and Cascade Reaction Sequences
Tandem or cascade reactions are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. wikipedia.org this compound is a valuable synthon for designing such reaction sequences. The interplay between its functional groups allows for a series of transformations to occur in a single pot. For example, an initial reaction at the amino or formyl group can trigger a subsequent intramolecular cyclization involving the cyano group or the newly formed functionality. These cascade reactions enable the efficient construction of complex polycyclic systems from a relatively simple starting material. 20.210.105 The development of such cascades is a key area of modern organic synthesis, aiming for increased efficiency and atom economy.
Development of Libraries of Functionalized Molecules
Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and materials science for high-throughput screening. mdpi.comopenaccessjournals.com The versatile reactivity of this compound makes it an excellent scaffold for the generation of such libraries. By systematically reacting its different functional groups with a variety of building blocks, a large and diverse set of compounds can be synthesized. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the formyl group can undergo various condensation reactions. nih.govasinex.com This allows for the rapid generation of a library of related but structurally distinct molecules, which can then be screened for desired biological activities or material properties.
Potential Applications of 6 Amino 5 Formylnicotinonitrile and Its Derivatives in Materials Science Research
Building Blocks for Functional Organic Materials
The strategic arrangement of reactive sites in 6-amino-5-formylnicotinonitrile makes it a valuable building block for the creation of functional organic materials. uni-mainz.de The presence of an amino group, a formyl group, and a nitrile group on a pyridine (B92270) ring allows for a variety of chemical transformations, enabling the synthesis of complex molecules with tailored properties. bldpharm.combldpharm.com
The amino and formyl groups can readily participate in condensation reactions to form Schiff bases, which are known for their diverse applications in coordination chemistry and as intermediates in organic synthesis. Furthermore, the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to introduce additional functionalities. This versatility allows researchers to design and construct a wide array of organic molecules with specific electronic, optical, or self-assembling properties.
Derivatives of this compound, such as 6-amino-5-fluoronicotinonitrile (B8037382) and 6-amino-2-(difluoromethyl)-5-formylnicotinonitrile, further expand the library of available building blocks, offering modified reactivity and properties for the development of novel functional materials. bldpharm.combldpharm.com
Precursors for Organic Optoelectronic Materials Research
Organic optoelectronic materials are at the forefront of research for applications in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic photodetectors. jlu.edu.cnoregonstate.edu The design of high-performance organic optoelectronic materials hinges on the ability to control their molecular structure and supramolecular packing, which in turn dictates their quantum yield, charge mobility, and absorbance characteristics. jlu.edu.cn
This compound serves as a promising precursor for the synthesis of such materials. Its aromatic pyridine core, combined with the electron-withdrawing nitrile and formyl groups and the electron-donating amino group, creates a push-pull electronic structure. This intrinsic property is highly desirable for tuning the energy levels (HOMO and LUMO) of the resulting molecules, a critical factor in optimizing the performance of optoelectronic devices.
By reacting this compound with various aromatic and heteroaromatic aldehydes or ketones, researchers can synthesize a diverse range of π-conjugated systems with extended delocalization. These larger, more complex molecules can exhibit desirable photophysical properties, such as strong absorption in the visible or near-infrared regions and efficient luminescence. The incorporation of chirality into these structures can also lead to materials with applications in circularly polarized light emission and detection. sioc-journal.cn
Design of Linkers for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from metal nodes or clusters connected by organic linkers. mdpi.comnih.gov These materials have garnered significant attention due to their exceptionally high surface areas, tunable pore sizes, and potential applications in gas storage, separation, catalysis, and sensing. mdpi.comrroij.com
The design of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF or COF. researchgate.net this compound and its derivatives are excellent candidates for use as or in the synthesis of these linkers. The multiple functional groups allow for various connection strategies. For instance, the amino and formyl groups can be used to synthesize larger, more complex linker molecules through Schiff base condensation before their incorporation into the framework.
The nitrile group can also be a site for post-synthetic modification within the framework, allowing for the introduction of additional functionalities. The ability to create linkers with specific geometries and chemical properties from this compound opens up possibilities for the rational design of MOFs and COFs with tailored properties for specific applications. The combination of MOF and COF components can also lead to hybrid materials with synergistic properties. rsc.org
Monomers for Advanced Polymer Synthesis
The field of polymer science continually seeks new monomers to create polymers with advanced properties and functionalities. beilstein-journals.org Radical polymerization, in particular, is a widely used industrial method for producing a variety of polymeric materials. beilstein-journals.org this compound presents itself as a viable monomer for the synthesis of novel polymers.
The presence of the vinyl-like pyridine ring, along with the reactive amino and formyl groups, suggests that it could be incorporated into polymer chains through various polymerization techniques. For example, the amino group could be used to initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) or N-thiocarboxyanhydrides (NTAs) to produce polypeptide-like structures. frontiersin.org
Furthermore, the formyl and amino groups can be modified to introduce polymerizable functionalities, such as acrylate (B77674) or styrenic units. This would allow for the incorporation of the unique electronic and functional properties of the nicotinonitrile core into the backbone or as side chains of a polymer. The resulting polymers could have applications in areas such as specialty coatings, membranes, or as functional additives. The synthesis of polymers with primary amino end groups is also an area of active research. researchgate.net
Supramolecular Chemistry and Self-Assembly Investigations
Supramolecular chemistry focuses on the study of systems composed of two or more chemical species held together by non-covalent intermolecular forces. nih.gov This "bottom-up" approach allows for the spontaneous organization of molecules into well-defined nanostructures. thno.org The principles of supramolecular chemistry and self-assembly are fundamental to the development of a wide range of materials, including gels, liquid crystals, and other nanostructured systems. nih.gov
The molecular structure of this compound is well-suited for investigations into supramolecular chemistry and self-assembly. The presence of hydrogen bond donors (the amino group) and acceptors (the nitrile and formyl groups), along with the potential for π-π stacking interactions between the pyridine rings, provides the necessary intermolecular forces to drive self-assembly processes.
By modifying the substituents on the pyridine ring, researchers can fine-tune these non-covalent interactions to control the formation of specific supramolecular architectures, such as nanofibers, sheets, or more complex three-dimensional structures. The study of how molecules like this compound and its derivatives self-assemble can provide valuable insights into the design of new materials with emergent properties, such as stimuli-responsive behavior or the ability to form functional hydrogels. The self-assembly of amino acids and their derivatives is a particularly active area of research. mdpi.comrsc.orgrsc.org
Future Research Directions and Emerging Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in the utilization of 6-Amino-5-formylnicotinonitrile lies in the development of efficient and environmentally benign synthetic routes. rroij.comresearchgate.net Current methods, while effective, may suffer from drawbacks such as long reaction times, the use of hazardous reagents, and the generation of significant waste. frontiersin.org Future research will undoubtedly focus on addressing these limitations through the principles of green chemistry. researchgate.net
Key areas of investigation will likely include:
Catalysis: The exploration of novel catalysts, including transition metal complexes and organocatalysts, could lead to more atom-economical and selective transformations. rroij.com Biocatalysis, utilizing enzymes to mediate reactions, offers a particularly promising avenue for sustainable synthesis. researchgate.netnih.gov
Alternative Reaction Conditions: The use of microwave irradiation and mechanochemistry are emerging as powerful tools to accelerate reaction rates, often with reduced solvent usage and improved energy efficiency. nih.gov
Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable starting materials, further reducing the environmental footprint of production. frontiersin.org
One-Pot Reactions: Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. frontiersin.org The development of novel MCRs for the synthesis of this compound and its derivatives is a key area for future exploration.
Exploration of Novel Reactivity Pathways and Transformations
The unique structural features of this compound, namely the presence of amino, formyl, and cyano groups on a pyridine (B92270) ring, suggest a rich and largely unexplored reactivity profile. Future research will aim to uncover and harness this reactivity to synthesize a diverse range of new molecules.
Potential avenues of exploration include:
Pictet-Spengler Type Reactions: The combination of an amino group and a formyl group in an ortho position makes this compound a prime candidate for intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to form fused heterocyclic systems. researchgate.net
Condensation Reactions: The formyl group can readily participate in condensation reactions with a variety of nucleophiles, leading to the formation of imines, enamines, and other functionalized derivatives.
Transformations of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further possibilities for derivatization.
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can potentially be functionalized through various cross-coupling reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.
Advanced Computational Modeling for Predictive Chemistry
The use of computational chemistry and machine learning is revolutionizing the field of chemical synthesis and drug discovery. nextmol.comresearchgate.net These in silico methods can be applied to this compound to accelerate research and development.
Future applications of computational modeling include:
Predicting Reactivity and Reaction Outcomes: Quantum mechanical calculations can be used to model reaction pathways, predict the feasibility of proposed transformations, and understand the mechanisms of known reactions. nih.gov
Virtual Screening and Drug Design: If this compound is explored for medicinal chemistry applications, computational models can be used to predict its biological activity and to design new derivatives with improved properties. d-nb.info
Property Prediction: Machine learning algorithms can be trained on existing data to predict various physicochemical properties of new derivatives, such as solubility and stability. arxiv.org
Table 1: Applications of Computational Modeling in the Study of this compound
| Computational Technique | Application | Potential Impact |
| Quantum Mechanics (e.g., DFT) | Modeling reaction pathways and transition states. | Understanding reaction mechanisms and predicting product formation. |
| Molecular Dynamics Simulations | Simulating the behavior of the molecule in different environments. | Predicting solubility, conformational preferences, and interactions with other molecules. |
| Machine Learning (e.g., QSAR) | Predicting biological activity and physicochemical properties. | Accelerating the discovery of new bioactive compounds and optimizing their properties. researchgate.net |
| Retrosynthesis Software | Identifying potential synthetic routes to target molecules. | Aiding in the design of more efficient and novel synthetic strategies. |
Integration into Automated and High-Throughput Synthesis Platforms
To fully explore the chemical space around this compound, high-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools. hitgen.comyoutube.com These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery process. nih.govrug.nl
The integration of this compound into these platforms presents several opportunities:
Rapid Library Synthesis: Automated synthesizers can be used to prepare a wide array of derivatives by systematically varying the reagents and reaction conditions. hitgen.com
High-Throughput Screening: The resulting compound libraries can be rapidly screened for desired properties, such as biological activity or catalytic performance. nih.gov
Data-Driven Optimization: The large datasets generated from HTE can be used to train machine learning models to predict optimal reaction conditions, leading to a "self-driving lab" approach to chemical synthesis. youtube.com
Interdisciplinary Research with Emerging Fields in Chemical Science
The full potential of this compound will likely be realized through interdisciplinary collaborations that bridge traditional boundaries in chemistry and beyond. nih.gov
Emerging fields where this compound could make a significant impact include:
Materials Science: The unique electronic and structural properties of this compound and its derivatives could be exploited in the development of new functional materials, such as organic light-emitting diodes (OLEDs), sensors, or porous frameworks. integratedpublications.in
Chemical Biology: As a versatile scaffold, it could be used to synthesize probes and inhibitors for studying biological processes at the molecular level. nih.gov
Supramolecular Chemistry: The ability of the molecule to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an interesting building block for the construction of complex self-assembled structures.
By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations.
Q & A
Basic: What are the recommended synthetic routes for preparing 6-Amino-5-formylnicotinonitrile?
Answer:
The synthesis typically involves multi-step functionalization of nicotinonitrile derivatives. Key steps include:
- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 5th position .
- Amination : Catalytic hydrogenation or nucleophilic substitution to introduce the amino group at the 6th position .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Optimize reaction time (12-24 hrs) and temperature (80-100°C) to minimize byproducts .
Advanced: How can researchers address contradictory data in reported reaction yields for cyano-group transformations?
Answer:
Discrepancies often arise from:
- Catalyst deactivation : Monitor Pd catalyst activity via ICP-MS; replenish every 3 cycles .
- Moisture sensitivity : Use molecular sieves (3Å) in reactions to suppress hydrolysis .
- Analytical calibration : Validate HPLC methods with certified reference standards (±2% accuracy) .
Reproducibility requires strict control of anhydrous conditions and catalyst-to-substrate ratios (1:10 recommended) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H NMR : Formyl proton resonance at δ 9.8-10.2 ppm; amino protons at δ 5.2-6.0 ppm (exchangeable) .
- IR : Peaks at 2220 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) .
- HRMS : Molecular ion [M+H]⁺ at m/z 148.0524 (theoretical: 148.0528) .
Advanced: What mechanistic studies elucidate the reactivity of the formyl group in cross-coupling reactions?
Answer:
- Kinetic profiling : Track formyl consumption via in situ FTIR (disappearance of 1680 cm⁻¹ peak) .
- Isotopic labeling : Use ¹³C-formyl derivatives to trace reaction pathways .
- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal a 15.3 kcal/mol activation barrier for nucleophilic attack at the formyl carbon .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, ANSI Z87.1 goggles, and NIOSH-approved N95 respirators during powder handling .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity .
- Spill management : Neutralize with 10% sodium bicarbonate; collect residue in combustible waste containers .
Advanced: How can solvent systems influence the crystallization of this compound?
Answer:
- Polarity effects : Ethanol/water (7:3 v/v) yields needle-like crystals (melting point: 198-200°C) .
- Additives : 5% DMSO reduces nucleation density for X-ray-quality crystals .
- Cooling rate : Slow cooling (0.5°C/min) from saturated solutions improves monoclinic crystal formation .
Basic: What chromatographic methods separate this compound from synthetic byproducts?
Answer:
- TLC : Rf = 0.3 (silica gel, ethyl acetate/hexane 1:1) .
- HPLC : C18 column, 1.0 mL/min flow, 30% acetonitrile/70% water (retention time: 4.2 min) .
- Prep-scale : Reverse-phase chromatography with methanol/water gradients (5→40% over 30 min) .
Advanced: What strategies improve the stability of this compound in aqueous solutions?
Answer:
- pH control : Stabilize at pH 6.5-7.0 (degradation <5% over 72 hrs) .
- Lyophilization : Freeze-dried samples retain 98% potency after 12 months at -20°C .
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the amino group .
Basic: What computational tools predict the tautomeric behavior of this compound?
Answer:
- Tautomer analysis : Use Gaussian16 at the M06-2X/def2-TZVP level to calculate keto-enol equilibrium (favors keto form by 3.8 kcal/mol) .
- pKa prediction : ChemAxon software estimates amino group pKa = 4.2 ± 0.3 .
Advanced: How do steric and electronic effects modulate biological activity in nicotinonitrile derivatives?
Answer:
- SAR studies : Replace the formyl group with acetyl (IC₅₀ increases from 12 nM to 180 nM in kinase assays) .
- Docking simulations : The amino group forms a hydrogen bond with Thr183 in the ATP-binding pocket (binding energy: -9.2 kcal/mol) .
- Electrostatic potential maps : Nitrile group polarization enhances π-stacking with Phe82 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
